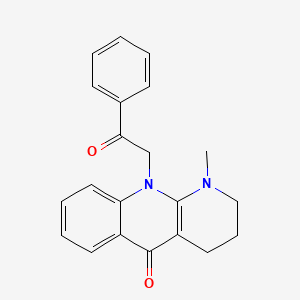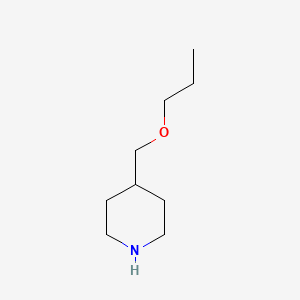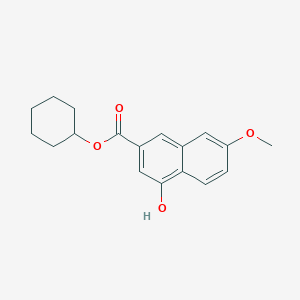![molecular formula C12H11BrO2 B13933564 6'-Bromospiro[cyclopropane-1,3'-isochromane]-8'-carbaldehyde](/img/structure/B13933564.png)
6'-Bromospiro[cyclopropane-1,3'-isochromane]-8'-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom attached to a spiro[cyclopropane-1,3’-isochromane] core, with an aldehyde functional group at the 8’ position. The presence of the spirocyclic framework imparts significant rigidity and distinct chemical properties to the molecule, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of spiro[cyclopropane-1,3’-isochromane] derivatives, followed by the introduction of the aldehyde group through formylation reactions. The reaction conditions often require the use of strong brominating agents such as N-bromosuccinimide (NBS) and Lewis acids to facilitate the bromination process. Subsequent formylation can be achieved using reagents like dichloromethyl methyl ether (DCME) in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of 6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction parameters precisely and improve scalability. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
化学反应分析
Types of Reactions
6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines in the presence of a base, thiols in the presence of a catalyst.
Major Products
Oxidation: 6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carboxylic acid.
Reduction: 6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde is largely dependent on its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors through covalent bonding or non-covalent interactions, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 6’-Bromospiro[cyclopropane-1,3’-indoline]
- 6’-Bromospiro[cyclopropane-1,3’-isochromane]
- 6’-Bromospiro[cyclopropane-1,3’-indole]
Uniqueness
6’-Bromospiro[cyclopropane-1,3’-isochromane]-8’-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group within a spirocyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H11BrO2 |
|---|---|
分子量 |
267.12 g/mol |
IUPAC 名称 |
6-bromospiro[1,4-dihydroisochromene-3,1'-cyclopropane]-8-carbaldehyde |
InChI |
InChI=1S/C12H11BrO2/c13-10-3-8-5-12(1-2-12)15-7-11(8)9(4-10)6-14/h3-4,6H,1-2,5,7H2 |
InChI 键 |
SEHJDNSSTSXZJJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC12CC3=C(CO2)C(=CC(=C3)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




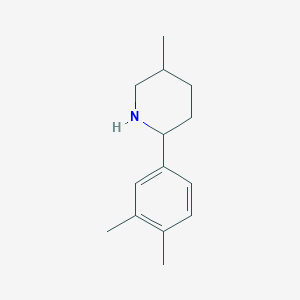
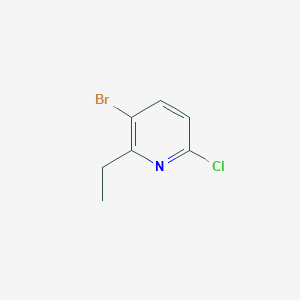
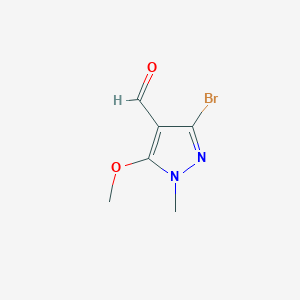
![Methyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13933500.png)
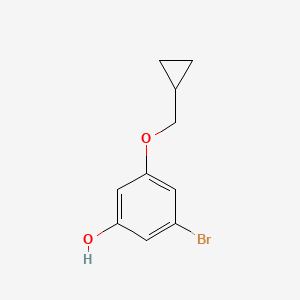

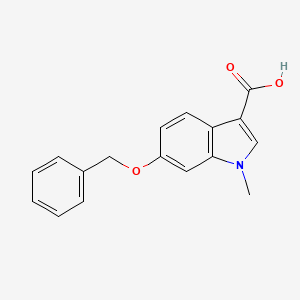
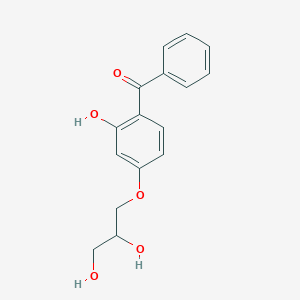
![Ethyl 3-bromo-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13933527.png)
